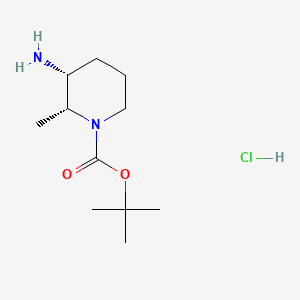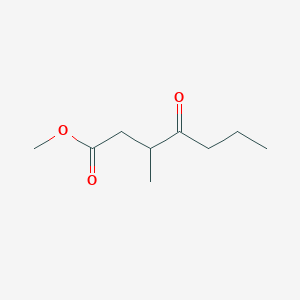
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one is a fluorinated pyrimidine derivative.
Vorbereitungsmethoden
The synthesis of 2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one can be achieved through several methods. One notable method involves the Stille cross-coupling reaction, which uses a bench-stable (1-fluorocyclopropyl)metalloid reagent. This reaction is amenable to a wide range of aryl and alkenyl halides bearing various functional groups . The reaction conditions typically involve palladium catalysis and can be performed under mild conditions .
Analyse Chemischer Reaktionen
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The fluorine atom in the cyclopropyl group can be substituted with other functional groups using appropriate reagents and conditions.
Wissenschaftliche Forschungsanwendungen
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate key physico-chemical properties such as conformation, pKa, and lipophilicity .
Vergleich Mit ähnlichen Verbindungen
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one can be compared with other fluorinated pyrimidine derivatives. Similar compounds include:
- 2-fluoropyridine
- 4-fluoropyridine
- 6-fluoropyridine
These compounds share the presence of a fluorine atom, which imparts unique properties. this compound is unique due to the presence of the 1-fluorocyclopropyl group, which provides distinct chemical and biological characteristics .
Eigenschaften
Molekularformel |
C8H9FN2O |
|---|---|
Molekulargewicht |
168.17 g/mol |
IUPAC-Name |
2-(1-fluorocyclopropyl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9FN2O/c1-5-4-6(12)11-7(10-5)8(9)2-3-8/h4H,2-3H2,1H3,(H,10,11,12) |
InChI-Schlüssel |
KTQDFMCSXCLJGW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)C2(CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)

![3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13897783.png)
![2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid](/img/structure/B13897794.png)


![2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B13897806.png)



![2-Hydroxy-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B13897825.png)
![4-[2-(4-Aminopiperidin-1-yl)ethoxy]benzonitrile](/img/structure/B13897834.png)


